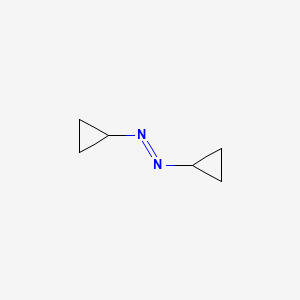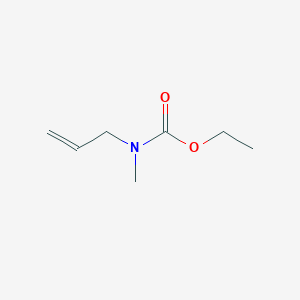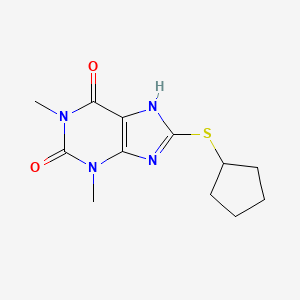
2-Heptyl-2,5-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring that is partially saturated, with a heptyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2,5-dihydrofuran typically involves the reaction of 2,3-dihydrofuran with 1-iodoheptane in the presence of a strong base such as tert-butyllithium. The reaction is carried out in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (argon) and at low temperatures (-78°C) to ensure the stability of the intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the heptyl chain.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated furan derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-Heptyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-2,5-dihydrofuran involves its interaction with various molecular targets. The furan ring can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound. The heptyl chain provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to biological targets.
Comparación Con Compuestos Similares
2,5-Dihydrofuran: Lacks the heptyl group, making it less hydrophobic.
2-Heptyl-4,5-dihydrofuran: Similar structure but different positioning of the double bond.
2,5-Dimethoxy-2,5-dihydrofuran: Contains methoxy groups instead of a heptyl chain, altering its chemical properties.
Propiedades
Número CAS |
74306-23-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-heptyl-2,5-dihydrofuran |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9,11H,2-6,8,10H2,1H3 |
Clave InChI |
MOXBDBXDKFGQMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1C=CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





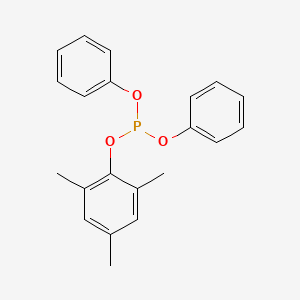
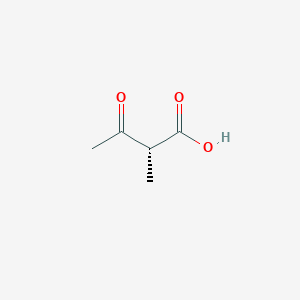


![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)

![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
